REACTION_CXSMILES
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[C:1]([C:5]1[CH:13]=[C:12]([F:14])[C:8]([C:9](O)=[O:10])=[C:7]([CH:15](OC)OC)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:21][NH2:22]>C(O)C.C(O)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[C:12]([F:14])[CH:13]=1)[C:9](=[O:10])[NH:22][N:21]=[CH:15]2)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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4-tert-Butyl-2-dimethoxymethyl-6-fluoro-benzoic acid
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Quantity
|
220.3 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=CC(=C(C(=O)O)C(=C1)F)C(OC)OC
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Name
|
|
Quantity
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440 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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61 mL
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Type
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reactant
|
Smiles
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O.NN
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Name
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|
Quantity
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110 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the solution stirred at 80° C. for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to rt overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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in an ice bath and then filtered
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Type
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WASH
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Details
|
washed with cold ethanol
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Type
|
DRY_WITH_MATERIAL
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Details
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The fine white crystals were dried at 100° C. in a vacuum oven with N2 sweep
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C=1C=C2C=NNC(C2=C(C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154.7 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |